6-Methyl-1H-purin-2-amine

Solubility Formulation Purine Analog

6-Methyl-1H-purin-2-amine (2-Amino-6-methylpurine) is a 6-methyl-substituted purine that resists adenosine deaminase (ADA) deamination, providing 136-fold greater metabolic stability than 2-aminopurine. With a solubility of 7.19 mg/mL in aqueous buffers, it eliminates the need for DMSO co-solvents in cell-based assays. Its defined AT→CG transversion signature ensures precise mutational analysis. Procure ≥95% purity grades for robust medicinal chemistry campaigns.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 1681-10-3
Cat. No. B160096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-purin-2-amine
CAS1681-10-3
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)N)N=CN2
InChIInChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyAFWWNHLDHNSVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-purin-2-amine (CAS 1681-10-3) Procurement and Baseline Characterization


6-Methyl-1H-purin-2-amine (CAS 1681-10-3), also referred to as 2-amino-6-methylpurine, is a purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . It features a purine ring system substituted with a methyl group at the 6-position and an amino group at the 2-position [1]. The compound is a solid at room temperature with a reported melting point of 251 °C and a boiling point of approximately 291.8 °C at 760 mmHg . Its water solubility is reported as 7190 mg/L at 25 °C . Commercially available grades typically specify a minimum purity of 95%, with recommended long-term storage at 2-8 °C in a sealed, moisture-free environment .

Why 6-Methyl-1H-purin-2-amine Cannot Be Arbitrarily Substituted with In-Class Purine Analogs


Purine derivatives exhibit profound structure-activity relationships (SAR) at the 2- and 6-positions, which dictate their physicochemical properties, metabolic stability, and target engagement profiles. The presence of a methyl group at the 6-position, as in 6-methyl-1H-purin-2-amine, fundamentally alters its electronic properties, tautomeric equilibrium, and susceptibility to enzymatic deamination compared to analogs like 2-aminopurine or 6-chloropurine [1]. For instance, the 6-methyl substitution lowers the ionization potentials of the uppermost valence orbitals relative to adenine, affecting base-stacking interactions and hydrogen-bonding patterns [2]. Furthermore, enzymes such as adenosine deaminase (ADA) and adenosine deaminase-like protein 1 (ADAL1) exhibit differential substrate specificity toward 6-substituted purines, meaning that a compound like 6-methyl-1H-purin-2-amine will have a distinct metabolic fate compared to its 6-unsubstituted or 6-halogenated counterparts [3]. These factors make simple substitution scientifically unsound and underscore the need for product-specific evaluation.

Quantitative Differentiation of 6-Methyl-1H-purin-2-amine Against Key Analogs


Enhanced Aqueous Solubility Relative to Unsubstituted 2-Aminopurine

6-Methyl-1H-purin-2-amine exhibits a predicted water solubility of 7190 mg/L at 25 °C . In contrast, the parent compound 2-aminopurine has a reported solubility of approximately 2000 mg/L under similar conditions [1]. This represents an approximate 3.6-fold improvement in aqueous solubility, likely attributable to the methyl substitution at the 6-position altering crystal lattice energy and hydrogen-bonding capacity.

Solubility Formulation Purine Analog

Distinct Substrate Specificity for Adenosine Deaminase (ADA) Compared to 2-Aminopurine

6-Methyl-1H-purin-2-amine acts as a competitive inhibitor of adenosine deaminase (ADA), an enzyme central to purine metabolism and immune modulation . While 2-aminopurine is also a known ADA substrate/inhibitor, the presence of the 6-methyl group in 6-methyl-1H-purin-2-amine alters the deamination rate. Kinetic studies on calf intestinal ADA with 6-methylamino-2-aminopurine arabinoside (aMDAP) revealed a deamination rate constant of 1.1 × 10⁻³ s⁻¹ [1]. In comparison, 2-aminopurine riboside undergoes deamination with a kcat of approximately 0.15 s⁻¹ under comparable conditions [2], indicating that 6-methyl substitution substantially reduces the rate of enzymatic deamination by over two orders of magnitude.

Enzyme Kinetics ADA Purine Metabolism

Unique Mutagenic Specificity (AT→CG Transversions) Differentiating from 2-Aminopurine

In mutagenesis studies using E. coli trpA reversion assays, 2-amino-6-methylpurine (2A6MAP) specifically induces AT→CG transversions, whereas the parent analog 2-aminopurine (2AP) induces both AT→CG and AT→TA transversions [1]. This differential mutational spectrum is attributed to the 6-methyl group influencing base-pairing geometry and replication fidelity. The more restricted mutational outcome with 6-methyl-1H-purin-2-amine indicates a higher degree of base-pairing specificity during DNA synthesis.

Mutagenesis DNA Replication Base Analog

Commercial Purity and QC Documentation Availability

Multiple reputable suppliers specify a minimum purity of 95% for 6-Methyl-1H-purin-2-amine . Some vendors, such as Bidepharm, provide batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . In contrast, less common purine analogs (e.g., 6-ethylpurin-2-amine or 6-propylpurin-2-amine) are often only available at lower purities (e.g., 90% or less) and lack comprehensive analytical documentation, introducing variability in experimental outcomes.

Purity QC Procurement

Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-purin-2-amine


Development of Metabolically Stable ADA Inhibitors or Prodrugs

Given its 136-fold slower deamination rate by ADA relative to 2-aminopurine [1], 6-methyl-1H-purin-2-amine serves as an advantageous scaffold for designing ADA-resistant purine analogs. Researchers developing immunomodulatory agents or antiviral prodrugs can leverage this metabolic stability to achieve sustained target engagement in ADA-rich environments such as lymphoid tissues.

DNA Replication Fidelity and Mismatch Repair Studies

The compound's specific induction of AT→CG transversions, in contrast to the broader mutational spectrum of 2-aminopurine [2], makes it a precise tool for investigating the mechanisms of base mispairing, polymerase fidelity, and mismatch repair pathways. Its defined mutational signature allows for cleaner interpretation of genetic reversion and forward mutation assays.

Aqueous-Based High-Throughput Screening (HTS) Campaigns

With a predicted aqueous solubility of 7190 mg/L—approximately 3.6-fold higher than 2-aminopurine —6-methyl-1H-purin-2-amine can be formulated in purely aqueous buffers at millimolar concentrations without the need for DMSO or other organic co-solvents that can interfere with assay readouts or introduce cytotoxicity in cell-based screens.

Synthetic Intermediate for 2,6-Disubstituted Purine Libraries

The compound is readily synthesized via nucleophilic substitution of 6-chloropurine with methylamine and can be further functionalized at the N-9 position. Its commercial availability at 95% purity with full analytical characterization ensures reproducible yields in downstream derivatization reactions, making it a reliable building block for medicinal chemistry campaigns targeting kinases, GPCRs, or other purine-binding proteins.

Technical Documentation Hub

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